molecular formula C8H4BrFO2 B8564645 2-(4-Bromo-3-fluorophenyl)-2-oxoacetaldehyde

2-(4-Bromo-3-fluorophenyl)-2-oxoacetaldehyde

Cat. No. B8564645
M. Wt: 231.02 g/mol
InChI Key: IRBNFMLIDYABFM-UHFFFAOYSA-N
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Patent
US08901123B2

Procedure details

A 22 L flask was charged with the hydrate of (4-bromo-3-fluorophenyl)-2-oxoacetaldehyde (5, 1020 g, 4.41 mol), toluene (7.5 L), triethyl orthoformate (1633 g, 1.8 L, 11.04 mol, 2.5 equiv), para-toluene sulfonic acid (33.5 g, 0.176 mol, 0.4 equiv) at room temperature, and the resulting reaction mixture was heated to 110° C. and stirred at 110° C. for 6 h. When HPLC showed that the reaction was complete, the reaction mixture was cooled down to room temperature before being poured into a 50 L separation funnel along with ethyl acetate (7.5 L) and the saturated aqueous sodium bicarbonate solution (NaHCO3, 3 L). The mixture was stirred and the layers were separated. The aqueous layer was extracted with ethyl acetate (2 L). The combined organic layers were washed with brine (4 L), dried with sodium sulfate (Na2SO4), and concentrated under the reduced pressure to afford crude 1-(4-bromo-3-fluorophenyl)-2,2-diethoxyethanone (6, 1240 g, 1345.7 g theoretical, 92.1% yield) which was used in the subsequent reaction without further purification. For 6: 1H NMR (400 MHz, DMSO-d6) δ ppm 7.94-7.94 (m, 2H), 7.78 (dd, 1H, J=8.51, 2.08 Hz), 5.40 (s, 1H), 3.77-3.60 (m, 4H), 1.16-1.14 (m, 6H).
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1020 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
catalyst
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
7.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])C=O)=[CH:4][C:3]=1[F:12].C1(C)C=CC=CC=1.[CH:20]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])OCC.C(=O)(O)[O-].[Na+]>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH:20]([O:24][CH2:25][CH3:26])[O:27][CH2:28][CH3:29])=[CH:4][C:3]=1[F:12] |f:3.4|

Inputs

Step One
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1020 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C=O)=O)F
Name
Quantity
7.5 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.8 L
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
33.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
7.5 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(C(OCC)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1240 g
YIELD: PERCENTYIELD 92.1%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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